3,5-Dinitro-4-hydroxyphenylpyruvic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

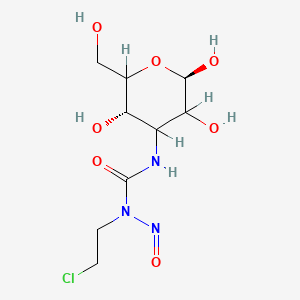

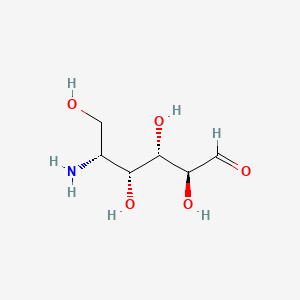

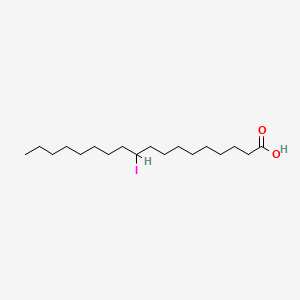

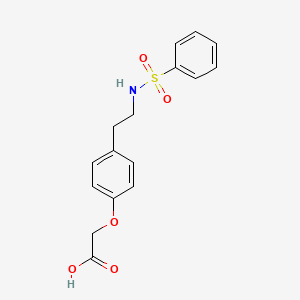

3,5-dinitro-4-hydroxyphenylpyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is substituted by a 3,5-dinitro-4-hydroxyphenyl group. It is a 2-oxo monocarboxylic acid, a member of phenols and a C-nitro compound. It derives from a pyruvic acid and a 2,6-dinitrophenol.

Wissenschaftliche Forschungsanwendungen

Role in Tyrosine Catabolism and Related Disorders

3,5-Dinitro-4-hydroxyphenylpyruvic acid is related to the enzyme 4-hydroxyphenylpyruvic acid dioxygenase (HPD), which plays a crucial role in tyrosine catabolism. Mutations in the HPD gene can lead to tyrosinemia type III, an autosomal recessive disorder characterized by elevated blood tyrosine levels and the excretion of tyrosine derivatives into urine. Additionally, it has been postulated that hawkinsinuria, a disorder marked by the excretion of a sulfur amino acid known as 'hawkinsin,' might also result from HPD deficiency. This enzyme is crucial for converting 4-hydroxyphenylpyruvic acid to homogentisic acid in the tyrosine metabolism pathway (Tomoeda et al., 2000).

Implications in Biochemical Analysis

The determination of 3-methoxy-4-hydroxyphenylpyruvic acid, a related compound, in urine through gas chromatography/mass spectrometry illustrates the importance of such compounds in biochemical analysis. This method, involving the use of deuterium-labeled internal standards, provides insight into the excretion values of various metabolites in pathological conditions like neuroblastoma, pheochromocytoma, and Parkinson's disease treated with L-DOPA (Muskiet et al., 1978).

Genetic Studies and Disease Models

Research on the structure of the HPD gene, which involves the metabolism of 4-hydroxyphenylpyruvic acid, provides valuable insights into genetic disorders. The human HPD gene, over 30 kb long and split into 14 exons, is mainly expressed in the liver and is developmentally regulated in mammals. Its deficiency leads to hereditary tyrosinemia type 3, and such studies help in understanding the genetic basis of metabolic disorders (Awata et al., 1994).

Herbicide Development

Research into 4-hydroxyphenylpyruvate dioxygenase inhibitors, which affect compounds like 4-hydroxyphenylpyruvic acid, has significant implications in developing new herbicides. These inhibitors offer advantages such as excellent crop selectivity and broad-spectrum weed control, making them an area of interest in agrochemical research (Ndikuryayo et al., 2017).

Chemiluminescence Studies

Studies on the autoxidation of pyruvic acid analogues, including those related to 3,5-dinitro-4-hydroxyphenylpyruvic acid, have shown chemiluminescence, which is a critical aspect in understanding biochemical pathways and the formation of biologically relevant compounds (Cilento et al., 1974).

Enzyme Kinetics and Bioevaluation

The application of the 3,5-dinitrosalicylic acid assay in measuring enzyme kinetics of glycoside hydrolases, which indirectly relates to the study of compounds like 3,5-dinitro-4-hydroxyphenylpyruvic acid, provides valuable insights into enzyme activity and biological sample analysis (McKee, 2017). Additionally, derivatives of similar compounds have been evaluated for their antimicrobial and anti-proliferative potential, indicating their significance in medical research (Zarafu, 2020).

Eigenschaften

Produktname |

3,5-Dinitro-4-hydroxyphenylpyruvic acid |

|---|---|

Molekularformel |

C9H6N2O8 |

Molekulargewicht |

270.15 g/mol |

IUPAC-Name |

3-(4-hydroxy-3,5-dinitrophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6N2O8/c12-7(9(14)15)3-4-1-5(10(16)17)8(13)6(2-4)11(18)19/h1-2,13H,3H2,(H,14,15) |

InChI-Schlüssel |

AIXYOVZVCBPJAR-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)C(=O)O |

Kanonische SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)C(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1203038.png)